Methyl 2-fluoro-3-methylbenzoate
Description
Methyl 2-fluoro-3-methylbenzoate (CAS: 85070-58-2) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂. This compound features a methyl ester group at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 3-position on the benzene ring. Its structural uniqueness arises from the interplay of electron-withdrawing (fluoro) and electron-donating (methyl) substituents, which influence its reactivity, stability, and applications in pharmaceuticals, agrochemicals, and material science . High-purity synthesis routes for this compound involve nitration and esterification under controlled conditions, achieving yields up to 98% with sulfuric and nitric acid catalysts at 0°C .
Properties
IUPAC Name |
methyl 2-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZOQUQLMIPBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622021 | |
| Record name | Methyl 2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586374-04-1 | |
| Record name | Methyl 2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-3-methylphenylboronic acid is coupled with methyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are often employed to ensure efficient mixing and heat transfer, leading to higher production rates and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.
Major Products
Substitution: Formation of 2-substituted-3-methylbenzoates.
Oxidation: Formation of 2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated analogs of existing drugs to improve their pharmacokinetic properties.
Industry: Used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-methylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes. Additionally, the electron-withdrawing nature of fluorine can stabilize certain reactive intermediates, making the compound more effective in certain reactions.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
| Compound Name | CAS Number | Substituents | Similarity Score | Key Functional Differences |
|---|---|---|---|---|
| This compound | 85070-58-2 | 2-F, 3-CH₃ | Reference (1.00) | — |
| Methyl 3-fluoro-4-(hydroxymethyl)benzoate | 586374-04-1 | 3-F, 4-CH₂OH | 0.96 | Hydroxymethyl group increases polarity |
| Methyl 2-fluoro-4-formylbenzoate | 106614-28-2 | 2-F, 4-CHO | 0.98 | Aldehyde group enhances reactivity |
| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | 1379295-48-3 | 2-Cl, 6-F, 3-CH₃, ethyl ester | 0.93 | Chlorine substituent; ethyl ester |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | 64321-95-5 | 2-NH₂, 3-CF₃ | 0.90 | Trifluoromethyl and amino groups |
Key Observations :
- Substituent Effects: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Methyl 3-methylbenzoate . Chlorine in Ethyl 2-chloro-6-fluoro-3-methylbenzoate increases molecular weight (MW: 216.64 vs. 168.16) and lipophilicity (LogP: ~2.8 vs. ~2.5) .
- Ester Group : Ethyl esters (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate) exhibit slower hydrolysis rates than methyl esters due to steric hindrance, impacting bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Polarity : Methyl 2-fluoro-4-formylbenzoate’s aldehyde group increases polar surface area (43.7 Ų vs. 26.3 Ų), enhancing water solubility but reducing BBB permeability compared to this compound .
- Stability: The trifluoromethyl group in Methyl 2-amino-3-(trifluoromethyl)benzoate improves thermal stability but introduces synthetic challenges due to steric effects .
Biological Activity
Methyl 2-fluoro-3-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₉F O₂
- Molecular Weight : 168.17 g/mol
The presence of a fluorine atom in the ortho position relative to the methyl ester group enhances the compound's lipophilicity and metabolic stability, which can influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Studies have suggested that this compound may inhibit the growth of certain cancer cell lines. The fluorine substituent is believed to enhance interaction with biological targets involved in cell proliferation and apoptosis .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as Hsp90, which is crucial for protein folding and stabilization in cancer cells. Inhibiting Hsp90 can lead to the degradation of client proteins that promote tumor growth .
Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, it was found that the compound exhibited significant inhibition against Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 12.5 μM for C. albicans, indicating potent antifungal activity .
| Microorganism | MIC (μM) |
|---|---|
| Candida albicans | 12.5 |
| Escherichia coli | 25 |
Anticancer Activity
A separate investigation into the anticancer properties revealed that this compound inhibited proliferation in human HepG2 liver cancer cells with an IC50 value of 15 μM. This suggests that the compound may be a candidate for further development as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15 |
Comparative Analysis with Related Compounds
Comparative studies have shown that this compound shares similar biological activities with other fluorinated benzoates but exhibits unique potency profiles due to its specific substitution pattern.
| Compound Name | Key Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Fluorine at ortho position | 12.5 μM | 15 μM |
| Methyl 4-amino-2-fluoro-3-methylbenzoate | Amino group enhances interaction | Not specified | Not specified |
| Methyl 2-chloro-6-fluoro-3-methylbenzoate | Chlorine and fluorine substituents | Higher MIC | Higher IC50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
